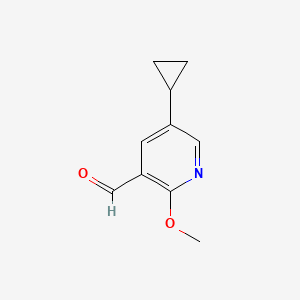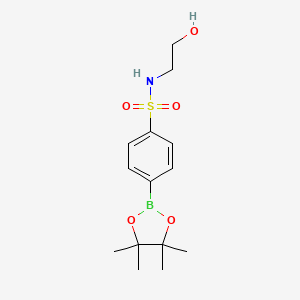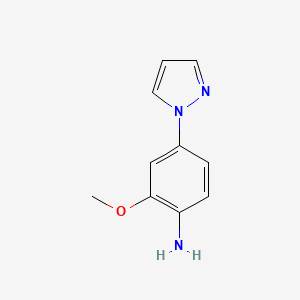
2-Methoxy-4-(1H-pyrazol-1-yl)aniline
Descripción general
Descripción
“2-Methoxy-4-(1H-pyrazol-1-yl)aniline” is a compound that belongs to the class of organic compounds known as anilines . Anilines are organic compounds containing an amino group attached to a phenyl group. This compound has a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-4-(1H-pyrazol-1-yl)aniline” consists of a pyrazole ring attached to an aniline group at the 4-position and a methoxy group at the 2-position . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Methoxy-4-(1H-pyrazol-1-yl)aniline” were not found in the available literature, pyrazole compounds are known to participate in various chemical reactions. These include reactions with electrophiles due to the electron-rich nature of the pyrazole ring .
Aplicaciones Científicas De Investigación
Antimicrobial Activity : A study by Banoji et al. (2022) describes the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, including compounds similar to 2-Methoxy-4-(1H-pyrazol-1-yl)aniline. These compounds showed significant antibacterial and antifungal activity against tested microbial strains, suggesting their potential as antimicrobial agents (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
Antiviral Evaluation : Desideri et al. (2019) conducted research on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, structurally related to 2-Methoxy-4-(1H-pyrazol-1-yl)aniline. These compounds demonstrated promising antiviral activity against a range of RNA and DNA viruses, highlighting their potential in antiviral drug development (Desideri, Fioravanti, Proietti Monaco, et al., 2019).
Polymerization Catalysts : Shin, Nayab, and Lee (2018) explored the use of 4-coordinate cobalt(II) complexes supported by N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine derivatives, related to 2-Methoxy-4-(1H-pyrazol-1-yl)aniline, in the polymerization of methyl methacrylate and rac-lactide. This study shows the compound's potential in catalyzing polymer synthesis (Shin, Nayab, & Lee, 2018).
Fluorescent Chemosensors : The work by Shree et al. (2019) on 2-(2-Aminophenyl)-1H-benzimidazole integrated anthracene/pyrene derivatives, structurally akin to 2-Methoxy-4-(1H-pyrazol-1-yl)aniline, showcased their efficiency as chemosensors. These probes were specifically responsive to Al3+ ions, making them valuable for detecting specific ions in various environments (Shree, Sivaraman, Siva, & Chellappa, 2019).
Dye Synthesis and Characterization : Karabacak et al. (2015) synthesized pyrazole azo compounds, including derivatives similar to 2-Methoxy-4-(1H-pyrazol-1-yl)aniline. These novel dyes were characterized for their antimicrobial properties and absorption characteristics, contributing to the field of dye chemistry and applications (Karabacak, Tilki, Tuncer, & Cengiz, 2015).
Direcciones Futuras
The future directions for “2-Methoxy-4-(1H-pyrazol-1-yl)aniline” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds could be of interest in the development of new drugs .
Propiedades
IUPAC Name |
2-methoxy-4-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-7-8(3-4-9(10)11)13-6-2-5-12-13/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYCWFDQDGDZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(1H-pyrazol-1-yl)aniline | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1398050.png)
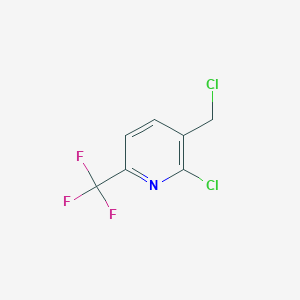
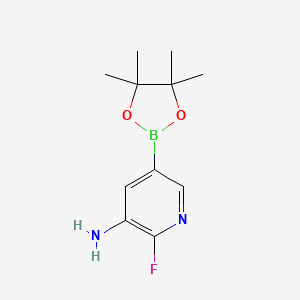
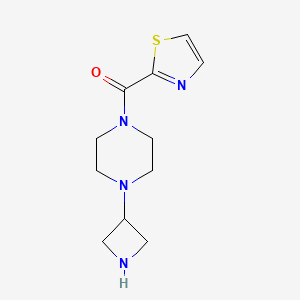
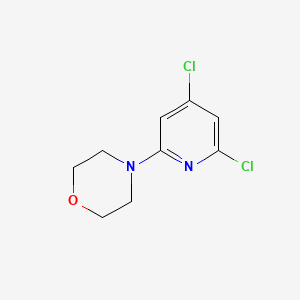
![(2R)-1-[(Triphenylmethyl)amino]propan-2-ol](/img/structure/B1398057.png)
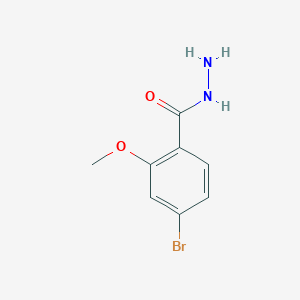
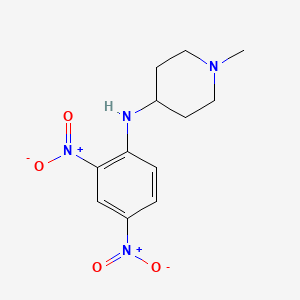
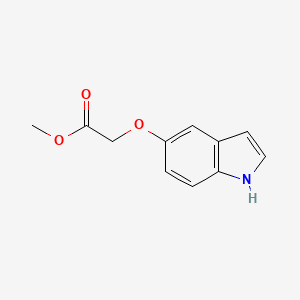
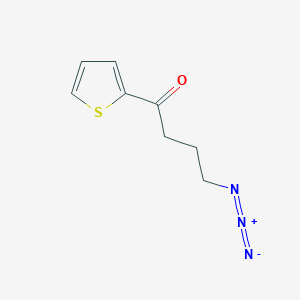
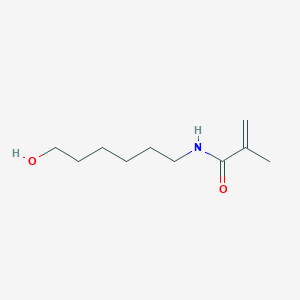
![1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1398067.png)
